molecular formula C10H12N4O2 B2502079 2-azido-N-(4-methoxybenzyl)acetamide CAS No. 1192358-62-5

2-azido-N-(4-methoxybenzyl)acetamide

Cat. No.: B2502079
CAS No.: 1192358-62-5
M. Wt: 220.232
InChI Key: FTTWSUHKZLTICZ-UHFFFAOYSA-N
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Description

2-azido-N-(4-methoxybenzyl)acetamide is an organic compound with the CAS Number 1192358-62-5 and a molecular weight of 220.23. Its molecular formula is C10H12N4O2 . This compound belongs to the class of N-arylacetamides, which are recognized as significant intermediates for synthesizing medicinal, agrochemical, and pharmaceutical compounds . Azides, like the azido moiety in this molecule, are highly valuable in medicinal chemistry and molecular biology . They are particularly important in the field of organic synthesis, where they serve as key intermediates for the preparation of various heterocycles, including tetrazoles, triazolines, and triazoles . The related compound 2-azido-N-(4-methylphenyl)acetamide can be synthesized from 2-chloro-N-(p-tolyl)acetamide and sodium azide in a mixture of ethanol and water . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. Proper handling procedures and cold-chain transportation are recommended for this reagent .

Properties

IUPAC Name

2-azido-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-9-4-2-8(3-5-9)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTWSUHKZLTICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(4-methoxybenzyl)acetamide typically involves the reaction of 4-methoxybenzylamine with acetic anhydride to form N-(4-methoxybenzyl)acetamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of 2-azido-N-(4-methoxybenzyl)acetamide .

Industrial Production Methods

While specific industrial production methods for 2-azido-N-(4-methoxybenzyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 2-azido-N-(4-methoxybenzyl)acetamide primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive compounds that interact with specific molecular targets .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Features

The general structure of 2-azido-N-(aryl)acetamides includes:

  • Acetamide backbone : Provides stability and hydrogen-bonding capacity.
  • Azide group : Enables cycloaddition reactions for triazole formation.
  • Aromatic substituents : Influence electronic properties, solubility, and intermolecular interactions.
Table 1: Key Structural Differences Among Analogues
Compound Name Aromatic Substituent Key Functional Groups Applications
2-Azido-N-(4-methylphenyl)acetamide 4-Methylphenyl -N₃, -NHCO- Crystal engineering, hydrogen bonding
2-Azido-N-(4-fluorophenyl)acetamide 4-Fluorophenyl -N₃, -NHCO-, -F Pharmaceutical intermediates
2-Azido-N-(3,4-dichlorophenyl)acetamide 3,4-Dichlorophenyl -N₃, -NHCO-, -Cl Triazole synthesis via click chemistry
2-Azido-N-(sulfamoylbenzyl)acetamide 4-Sulfamoylbenzyl -N₃, -NHCO-, -SO₂NH₂ Lactate dehydrogenase inhibitors
Azidamfenicol Complex propanediol backbone -N₃, -NHCO-, -NO₂ Antibiotic activity
2-Azido-N-(4-methoxybenzyl)acetamide 4-Methoxybenzyl -N₃, -NHCO-, -OCH₃ Expected: Drug synthesis, hydrogen bonding

Crystallographic and Hydrogen-Bonding Behavior

  • 2-Azido-N-(4-methylphenyl)acetamide : Forms zigzag chains via N—H···O hydrogen bonds along the c-axis. The asymmetric unit contains three independent molecules with azide torsional angles ranging from 102.7° to 173.9° .
Table 2: Hydrogen-Bonding Parameters
Compound Hydrogen Bond Type Distance (Å) Angle (°) Crystal System
2-Azido-N-(4-methylphenyl)acetamide N—H···O 2.12–2.25 155–165 Monoclinic (P2₁/c)
2-Azido-N-(4-fluorophenyl)acetamide N—H···O (similar) ~2.2 ~160 Not reported
2-Azido-N-(4-methoxybenzyl)acetamide Expected: N—H···O ~2.1–2.3 ~150–160 Likely monoclinic

Reactivity in Click Chemistry

The azide group in these compounds reacts with alkynes to form 1,4-disubstituted triazoles: Example: 2-Azido-N-(3,4-dichlorophenyl)acetamide + 2-(ethynyloxy)quinoxaline → Triazole derivative (CuSO₄/Na ascorbate) . Methoxybenzyl Impact: The electron-donating -OCH₃ group may slow reaction kinetics compared to electron-withdrawing groups (e.g., -NO₂ in Azidamfenicol) but improve triazole stability .

Q & A

Q. What are the key synthetic routes for 2-azido-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer: Synthesis typically involves two stages: (1) Formation of the acetamide backbone via condensation of 4-methoxybenzylamine with an acylating agent (e.g., acetyl chloride) under basic conditions (e.g., triethylamine in dry dichloromethane) . (2) Introduction of the azide group via nucleophilic substitution of a halogenated precursor (e.g., 2-chloroacetamide derivative) using sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization includes controlling stoichiometry, reaction time (12–24 hours), and inert atmosphere to prevent azide decomposition. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing 2-azido-N-(4-methoxybenzyl)acetamide, and how do they confirm structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the methoxybenzyl group (δ 3.8 ppm for OCH3_3), acetamide carbonyl (δ 168–170 ppm), and azide integration (absence of protons adjacent to N3_3) .
  • IR Spectroscopy: Peaks at ~2100 cm1^{-1} (azide stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]+^+ confirms molecular weight (e.g., C10_{10}H11_{11}N4_4O2_2: theoretical 243.0833) .
  • X-ray Crystallography: Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between azide and acetamide groups) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of 2-azido-N-(4-methoxybenzyl)acetamide, particularly in cancer cell lines?

  • Methodological Answer: Hypothesized mechanisms include:
  • Apoptosis Induction: Via caspase-3/7 activation, as observed in structurally similar N-(4-methoxybenzyl) derivatives .
  • Reactive Oxygen Species (ROS) Modulation: Azide groups may disrupt redox balance, triggering oxidative stress in cancer cells .
  • Targeted Inhibition: Molecular docking studies suggest potential binding to kinase domains (e.g., EGFR) or tubulin, validated via in vitro kinase assays and tubulin polymerization inhibition tests .

Q. How can computational methods like molecular docking predict the interaction of 2-azido-N-(4-methoxybenzyl)acetamide with biological targets?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Utilizes crystal structures of targets (e.g., PDB ID 1M17 for EGFR) to predict binding affinity and pose. Parameters include grid box size (20×20×20 Å) and Lamarckian genetic algorithms .
  • MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .
  • ADMET Prediction (SwissADME): Estimates pharmacokinetic properties (e.g., LogP = 1.2, moderate blood-brain barrier permeability) to prioritize in vivo testing .

Q. How should researchers address discrepancies in reported biological activities of 2-azido-N-(4-methoxybenzyl)acetamide across different studies?

  • Methodological Answer:
  • Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hours) .
  • Control Experiments: Include positive controls (e.g., doxorubicin) and validate azide stability under assay conditions (pH 7.4, 37°C) .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., IC50_{50} ranges: 5–50 μM) and outliers due to solvent effects (DMSO vs. saline) .

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